(3-Methyl-1,2,4-oxadiazol-5-yl)(tetrahydro-2H-pyran-4-yl)methanamine
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Overview
Description
(3-Methyl-1,2,4-oxadiazol-5-yl)(tetrahydro-2H-pyran-4-yl)methanamine is a heterocyclic compound that features both an oxadiazole ring and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1,2,4-oxadiazol-5-yl)(tetrahydro-2H-pyran-4-yl)methanamine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate nitrile oxides with hydrazines.
Attachment of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced via nucleophilic substitution reactions involving tetrahydropyran derivatives.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group.
Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tetrahydropyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the methanamine group.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted tetrahydropyran derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Biology
Biological Probes: It can be used as a probe to study biological processes due to its unique structure.
Medicine
Drug Development:
Industry
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Methyl-1,2,4-oxadiazol-5-yl)(tetrahydro-2H-pyran-4-yl)methanamine involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The tetrahydropyran ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (3-Methyl-1,2,4-oxadiazol-5-yl)propanoic acid
- (3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile
- (5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
Uniqueness
(3-Methyl-1,2,4-oxadiazol-5-yl)(tetrahydro-2H-pyran-4-yl)methanamine is unique due to the presence of both the oxadiazole and tetrahydropyran rings, which confer distinct chemical and biological properties. This dual-ring structure is not commonly found in similar compounds, making it a valuable scaffold for various applications.
Properties
IUPAC Name |
(3-methyl-1,2,4-oxadiazol-5-yl)-(oxan-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-6-11-9(14-12-6)8(10)7-2-4-13-5-3-7/h7-8H,2-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYKJPOVDAJOKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(C2CCOCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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